molecular formula C7H4N4 B1526233 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile CAS No. 1005206-16-5

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Cat. No.: B1526233
CAS No.: 1005206-16-5
M. Wt: 144.13 g/mol
InChI Key: NEVJGNPIKVWRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile (CAS: 1005206-16-5) is a nitrogen-rich heterocyclic compound characterized by a fused pyrrole-pyrimidine core with a cyano (-CN) group at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling diverse substitutions that modulate biological activity. Its molecular formula is C₇H₃N₅, with a molecular weight of 157.13 g/mol, and it is frequently used as a precursor for synthesizing bioactive molecules .

Mechanism of Action

Target of Action

The primary target of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

this compound acts as a competitive inhibitor of PAK4 . The compound interacts strongly with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . These interactions disrupt the normal functioning of PAK4, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of PAK4 by this compound affects several biochemical pathways. PAK4 is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting PAK4, the compound disrupts this pathway, affecting processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of PAK4 by this compound leads to a disruption of several cellular processes. This includes a decrease in cell growth and proliferation, as well as an increase in apoptosis and senescence . These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of cancers where PAK4 is overexpressed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by conditions such as temperature and humidity . Furthermore, the presence of strong acids or alkalis may cause the compound to decompose . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .

Biochemical Analysis

Biochemical Properties

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile plays a pivotal role in biochemical reactions, primarily through its interactions with enzymes and proteins. It is known to interact with protein kinases, such as p21-activated kinase 4 (PAK4), by acting as an inhibitor. The compound binds to the active site of PAK4, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . Additionally, this compound has been shown to interact with other biomolecules, including transcription factors and receptors, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX, while downregulating anti-apoptotic genes like Bcl2 . This compound also affects cell signaling pathways, including the PI3K/AKT pathway, leading to altered gene expression and cellular metabolism. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest at the G1/S phase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as PAK4, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to downstream effects on cell signaling pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions result in changes in cellular functions, including apoptosis, cell cycle regulation, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under normal laboratory conditions, but it may degrade in the presence of strong acids or bases . Long-term studies have indicated that this compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within the cell .

Biological Activity

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Biological Activity

The compound has been investigated for its potential in various biological applications, including:

  • Anticancer Activity : It has shown promise as an inhibitor of p21-activated kinase 4 (PAK4), which is implicated in tumor progression.
  • Antiviral Properties : Its derivatives have been evaluated for efficacy against viral infections.
  • Enzyme Inhibition : The compound acts as an inhibitor for several kinases, making it relevant in biochemical studies.

The mechanism of action primarily involves the inhibition of specific kinases:

  • Inhibition of PAK4 :
    • Compounds derived from this compound have demonstrated significant inhibitory effects on PAK4, with some derivatives showing IC50 values as low as 2.7 nM .
    • The interaction with PAK4 leads to cell cycle arrest and apoptosis in cancer cell lines .
  • Targeting Calcium-Dependent Protein Kinases :
    • Research indicates that certain derivatives can inhibit Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) with IC50 values ranging from 0.210 to 0.530 μM .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 (μM)Reference
PAK4 InhibitionPAK42.7
AnticancerMV4-11 Cell Line7.8
AntiviralPfCDPK40.210 - 0.530

Case Studies

  • Inhibition of Tumor Growth :
    • A study demonstrated that a derivative of 7H-Pyrrolo[2,3-d]pyrimidine effectively inhibited the growth of human tumor xenografts in vivo, showcasing its potential as a therapeutic agent against cancer .
  • Molecular Docking Studies :
    • Molecular modeling studies have confirmed that these compounds exhibit strong binding interactions with their targets, supporting their role as effective inhibitors .

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant inhibition of tumor growth in xenograft models. One notable study demonstrated that certain derivatives could modulate biomarkers associated with the PI3K−PKB−mTOR signaling pathway, leading to decreased tumor proliferation .

Anti-inflammatory Properties

The scaffold has also been explored for its anti-inflammatory effects. Research indicates that pyrrolo[2,3-d]pyrimidines can inhibit key inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antibacterial Effects

Recent investigations have identified antibacterial activities against both Gram-positive and Gram-negative bacteria. Specifically, synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results that suggest their potential application in combating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of 7H-pyrrolo[2,3-d]pyrimidine derivatives and their biological activity is crucial for optimizing their efficacy. Modifications to the piperidine linker and substitution patterns on the pyrrolo[2,3-d]pyrimidine core have been systematically studied to enhance selectivity and potency against specific targets such as protein kinases .

Case Studies

Case StudyDescriptionFindings
Antitumor Efficacy Evaluation of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesShowed potent inhibition of PKB with significant antitumor activity in vivo .
Anti-inflammatory Mechanism Investigation of pyrrolo[2,3-d]pyrimidine derivatives on inflammatory markersDemonstrated modulation of IKKs and NIK pathways, reducing inflammation .
Antibacterial Activity Synthesis and testing against bacterial strainsEffective against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial potential .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, 4-chloro derivatives can be synthesized via chlorination of intermediates like 7H-pyrrolo[2,3-d]pyrimidin-4-ol using POCl₃ or similar reagents . Alternative routes include coupling reactions with amines or aryl groups under reflux conditions in methanol or ethanol, as demonstrated in the synthesis of related pyrrolo-pyrimidine derivatives . Patents highlight improved processes using cocrystallization with ligands like 3,5-dimethylpyrazole to enhance purity .

Q. How can spectroscopic techniques validate the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm proton and carbon environments, particularly for distinguishing regioisomers (e.g., pyrrolo[2,3-d] vs. pyrrolo[3,2-d] pyrimidines). IR spectroscopy identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) and amines (N-H stretches ~3300 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular weights, while X-ray crystallography (for cocrystals) resolves absolute configurations, as seen in JAK inhibitor studies .

Advanced Research Questions

Q. How can researchers optimize low yields in cyclization steps during pyrrolo-pyrimidine synthesis?

  • Methodological Answer : Low yields in cyclization often stem from steric hindrance or competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency, as shown in the synthesis of 4-hydrazinyl derivatives with 72% yields under controlled irradiation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while additives like ammonium chloride can stabilize reactive intermediates .

Q. What methodologies address contradictions in reported biological activities of 7H-Pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. To resolve these:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloro, ethyl, or nitrile groups) and test against target kinases (e.g., JAK1 vs. JAK3) .
  • Kinase profiling assays : Use broad-panel enzymatic assays to compare selectivity, as demonstrated in the design of JAK1-selective inhibitors using spirocyclic scaffolds .

Q. How can cocrystallization improve the purification of 7H-Pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Cocrystallization with coformers (e.g., 3,5-dimethylpyrazole) enhances crystallinity and purity by forming non-covalent interactions (hydrogen bonds, π-π stacking). Key steps include:

  • Screening coformers : Test acids, bases, or neutral molecules in stoichiometric ratios.
  • Solvent evaporation : Slow crystallization from ethanol or acetonitrile yields high-purity cocrystals, as patented for JAK inhibitor intermediates .

Q. What are advanced strategies for designing selective kinase inhibitors using pyrrolo-pyrimidine scaffolds?

  • Methodological Answer : To achieve selectivity:

  • Core scaffold modification : Introduce spirocyclic or bicyclic groups (e.g., 5-azaspiro[2.4]heptane) to restrict conformational flexibility, improving binding specificity to JAK1 over JAK2 .
  • Pro-drug approaches : Mask reactive groups (e.g., nitriles) with ester linkages to enhance bioavailability, as seen in preclinical studies of Ruxolitinib analogs .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and physicochemical properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent type and position. Below is a detailed comparison with key analogs:

Structural and Functional Comparison

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile 1168106-92-0 Br at 5-position C₇H₃BrN₄ 223.03 Enhanced electrophilicity for cross-coupling reactions [9]
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile 1500-90-9 NH₂ at 4-position C₇H₅N₅ 159.15 Intermediate for antitumor agents; improved solubility [5]
7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile 1211540-09-8 CN at 2-position C₇H₄N₄ 144.14 Lower logP (-0.2) suggests higher hydrophilicity [12]
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine N/A I at 5-position, NH₂ at 4 C₆H₅IN₅ 274.04 Radiolabeling potential for imaging studies [3]
4-((4-((2-Chlorobenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile (26) N/A 2-Cl-benzyl at 4, CN at aryl C₂₁H₁₅ClN₆ 394.84 Antiviral activity (EC₅₀: 0.12 μM vs. HIV-1) [4]

Key Findings

Substituent Position and Bioactivity: The 4-cyano group in 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile enhances π-π stacking with enzyme active sites, improving binding affinity compared to 2-cyano analogs . Halogenation (e.g., Br or I at the 5-position) increases molecular weight and polar surface area, facilitating interactions with hydrophobic pockets in kinases .

Synthetic Accessibility :

  • Derivatives with aryl substitutions (e.g., compound 26) are synthesized via nucleophilic aromatic substitution, achieving yields >80% .
  • Bromo and iodo analogs require palladium-catalyzed cross-coupling, with lower yields (~60%) due to steric hindrance .

Physicochemical Properties: The 4-amino analog (CAS: 1500-90-9) exhibits a higher solubility profile (XlogP: -0.5) compared to the 4-cyano parent compound (XlogP: 1.2), making it preferable for aqueous formulations . Compound 26’s chlorobenzyl group increases lipophilicity (clogP: 3.8), enhancing blood-brain barrier penetration for CNS-targeted therapies .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVJGNPIKVWRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717529
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005206-16-5
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7-acetyl-4-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.28 g, 4.46 mmol), zinc cyanide (427 mg, 2.45 mmol), tetrakis(triphenylphosphine)palladium(0) (258 mg, 0.223 mmol) and N,N-dimethylformamide (10 mL) was tightly sealed in a vial, and the microwave was irradiated at 150° C. for 20 min. After cooling, the reaction mixture was diluted with ethyl acetate, washed with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1-0/1) to give the title compound (520 mg, yield 80%) as pale-yellow crystals.
Name
7-acetyl-4-iodo-7H-pyrrolo[2,3-d]pyrimidine
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
427 mg
Type
catalyst
Reaction Step One
Quantity
258 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

Commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 g, 6.51 mmol) was dissolved in DMSO (15 mL) then p-toluenesulfinic acid, sodium salt (1.16 g, 6.51 mmol) and KCN (635 mg, 9.76 mmol) were added. The reaction mixture was heated at 100° C. for 17 h, cooled to RT and diluted with water. The mixture was extracted with EtOAc. The organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo to give 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Two
Name
Quantity
635 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.